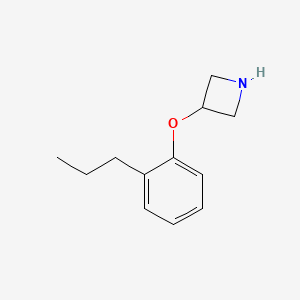

3-(2-Propylphenoxy)azetidine

Descripción general

Descripción

This compound is part of the azetidine family, which is known for its unique four-membered ring structure that imparts significant ring strain, leading to interesting reactivity and stability characteristics.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Propylphenoxy)azetidine typically involves the reaction of 2-propylphenol with azetidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the phenol, followed by nucleophilic substitution with azetidine .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for scale, such as continuous flow reactors and the use of more efficient catalysts to improve yield and reduce reaction times .

Análisis De Reacciones Químicas

Types of Reactions

3-(2-Propylphenoxy)azetidine undergoes various types of chemical reactions, including:

Oxidation: The azetidine ring can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can lead to the opening of the azetidine ring, forming linear amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine nitrogen.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include various substituted azetidines, linear amines, and azetidine oxides, depending on the reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that compounds similar to 3-(2-Propylphenoxy)azetidine may exhibit various biological activities, including:

- Neuroprotection : Preliminary studies suggest that azetidines may have neuroprotective effects, potentially providing benefits in treating neurodegenerative diseases. Similar compounds have shown the ability to interact with cellular pathways involved in oxidative stress and apoptosis, which are critical in neurodegenerative conditions.

- Anti-inflammatory Properties : Some azetidines are known for their anti-inflammatory effects, which could be explored further in the context of this compound. This property is particularly relevant for developing treatments for chronic inflammatory diseases.

Synthetic Utility

The synthesis of this compound can be achieved through various methods, emphasizing the importance of efficient synthetic routes in organic chemistry. The compound's unique structure allows for modifications that could lead to new derivatives with enhanced biological activities or improved pharmacological profiles.

Synthetic Routes

Several synthetic routes have been developed for creating this compound, including:

- Nucleophilic Substitution Reactions : Utilizing nucleophiles to replace halides in precursor compounds.

- Cyclization Reactions : Forming the azetidine ring through cyclization of suitable precursors.

These methods highlight the versatility of azetidine chemistry and its potential for generating novel compounds with specific functionalities.

Comparative Analysis with Related Compounds

To provide context for the potential applications of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-(Naphthalen-2-yl(propoxy)methyl)azetidine | Azetidine | Exhibits neuroprotective effects against cytotoxicity |

| 1-Acetylazetidine | Azetidine | Known for its potential anti-inflammatory properties |

| 4-Methylazetidine | Azetidine | Displays distinct reactivity patterns due to methyl substitution |

This table illustrates the diversity within the azetidine class and underscores the unique properties that this compound may possess.

Mecanismo De Acción

The mechanism of action of 3-(2-Propylphenoxy)azetidine involves its interaction with specific molecular targets, leading to various biological effects. The ring strain in the azetidine structure makes it highly reactive, allowing it to interact with enzymes and other proteins, potentially inhibiting their function or altering their activity . This reactivity is also harnessed in polymerization reactions, where the compound acts as a monomer, forming polymers with unique properties .

Comparación Con Compuestos Similares

Similar Compounds

Aziridines: Similar to azetidines but with a three-membered ring, aziridines are also highly reactive due to ring strain.

Pyrrolidines: These compounds have a five-membered ring and are less strained, making them more stable but less reactive compared to azetidines.

Oxetanes: Four-membered oxygen-containing heterocycles that share some reactivity characteristics with azetidines but differ in their chemical behavior due to the presence of oxygen.

Uniqueness

3-(2-Propylphenoxy)azetidine is unique due to its specific substitution pattern and the presence of the propylphenoxy group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific reactivity and stability are required .

Actividad Biológica

3-(2-Propylphenoxy)azetidine is a compound belonging to the azetidine family, characterized by its four-membered ring structure, which imparts unique reactivity and stability properties. This article explores its biological activity, including its mechanisms of action, cellular effects, metabolic pathways, and potential therapeutic applications.

Overview of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biomolecules, including enzymes and proteins. These interactions can modulate biochemical pathways, influencing cellular functions such as proliferation, differentiation, and apoptosis.

-

Biochemical Interactions :

- The compound engages in hydrogen bonding and hydrophobic interactions with biomolecules, notably interacting with cytochrome P450 enzymes involved in drug metabolism.

- It can bind to proteins that regulate signal transduction pathways, potentially altering their activity and affecting downstream cellular responses.

-

Cellular Effects :

- Signal Transduction : this compound influences kinase and phosphatase activities, which are crucial for regulating cellular signaling.

- Gene Expression : By interacting with transcription factors, it can modify gene expression profiles, impacting various cellular functions.

-

Molecular Mechanisms :

- The compound can either inhibit or activate enzyme activity through specific binding sites, affecting metabolic processes and energy production within cells.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant stability under physiological conditions. However, its activity may decrease over time due to degradation.

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound vary significantly with dosage:

- Low Doses : Minimal toxicity observed.

- High Doses : Adverse effects such as hepatotoxicity and nephrotoxicity have been reported, emphasizing the importance of determining an optimal therapeutic range.

Metabolic Pathways

This compound is primarily metabolized by cytochrome P450 enzymes. This metabolic pathway involves oxidation followed by conjugation with glucuronic acid or sulfate for elimination from the body. The compound also influences metabolic flux by modulating key metabolic enzymes, thereby affecting metabolite levels within the cell.

Applications in Scientific Research

The compound is being explored for various applications across different fields:

- Chemistry : Serves as a building block for synthesizing more complex molecules and polymers.

- Biology : Investigated for potential bioactive properties in drug discovery.

- Medicine : Explored for therapeutic properties including antimicrobial and anticancer activities .

- Industry : Utilized in producing specialty chemicals and materials like coatings and adhesives.

Neuroprotective Properties

One notable study investigated the neuroprotective effects of azetidine derivatives similar to this compound in models of ischemia/reperfusion injury. These studies highlighted the potential of azetidine compounds to mitigate apoptotic damage and oxidative stress in neuronal cells .

Antibacterial Activity

Another study focused on azetidine derivatives demonstrated antibacterial efficacy against both Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that modifications at specific positions on the azetidine ring could enhance antibacterial potency .

Propiedades

IUPAC Name |

3-(2-propylphenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-2-5-10-6-3-4-7-12(10)14-11-8-13-9-11/h3-4,6-7,11,13H,2,5,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKWYKENQLSGBIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=CC=C1OC2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801308964 | |

| Record name | 3-(2-Propylphenoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801308964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220028-69-2 | |

| Record name | 3-(2-Propylphenoxy)azetidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220028-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Propylphenoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801308964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.